molecular formula C10H12BrN B1285876 6-溴-2,3,4,5-四氢-1H-1-苯并哌啶 CAS No. 939759-12-3

6-溴-2,3,4,5-四氢-1H-1-苯并哌啶

货号: B1285876
CAS 编号: 939759-12-3
分子量: 226.11 g/mol
InChI 键: QUYHDDXMHIYZIT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 多巴胺受体研究

化合物6-溴-2,3,4,5-四氢-1H-1-苯并哌啶已被研究其在D1多巴胺受体上的亲和力。Neumeyer等人(1991年)的研究发现,该化合物的6-溴衍生物与其6-氯对应物具有类似的亲和力,暗示了在多巴胺系统研究中的潜在应用(Neumeyer et al., 1991)

2. 对映体表征

对6-溴-2,3,4,5-四氢-1H-1-苯并哌啶的立体异构体进行了进一步研究。Neumeyer等人(1992年)合成并表征了该化合物的R-(+)和S-(-)对映体,揭示了它们对D1和D2多巴胺受体的结合亲和力和选择性的见解(Neumeyer et al., 1992)

3. 合成方法学

该化合物的衍生物已被用作合成过程中的中间体。例如,Kafssi Hassan等人(2007年)的研究讨论了使用6-溴-2,3,4,5-四氢-1H-1-苯并哌啶衍生物合成苯扎普利盐酸盐中间体的新方法(Kafssi Hassan et al., 2007)

4. 固相合成

Boeglin等人(2007年)开发了一种固相策略,用于合成苯并哌啶衍生物,包括6-溴-2,3,4,5-四氢-1H-1-苯并哌啶的7-溴衍生物。这项工作突出了该化合物在创建GPCR靶向支架中的实用性(Boeglin et al., 2007)

5. 结构类似物的合成

在另一个应用中,Carpenter等人(1979年)合成了与6-溴-2,3,4,5-四氢-1H-1-苯并哌啶结构相关的化合物的结构类似物,利用了6,7,8,9-四氢-3-羟基-2-甲氧基苯并环庚烯-5-酮的化合物(Carpenter et al., 1979)

安全和危害

The compound has been associated with hazard statements H315, H319, and H335 . These statements suggest that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

生化分析

Biochemical Properties

6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of various substrates . The nature of these interactions often involves the binding of 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. This compound can modulate the activity of neurotransmitter receptors, thereby affecting synaptic transmission and neuronal communication . Additionally, 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events that are critical for signal transduction . Additionally, 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine remains stable under standard storage conditions, but its activity may diminish over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and metabolic pathways.

Dosage Effects in Animal Models

The effects of 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter activity and improvement in cognitive functions . At higher doses, toxic or adverse effects can occur, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic processes can influence the compound’s activity and duration of action. Additionally, 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine can affect metabolic flux and alter the levels of certain metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness. For example, its distribution in the brain can affect its impact on neurotransmitter systems and neuronal function.

Subcellular Localization

The subcellular localization of 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can determine the compound’s interactions with specific biomolecules and its overall impact on cellular processes. For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm can affect signal transduction pathways.

属性

IUPAC Name

6-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6,12H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYHDDXMHIYZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585706
Record name 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939759-12-3
Record name 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (E)-5-bromo-3,4-dihydronaphthalen-1(2H)-one oxime (1.41 g, 5.87 mmol) in DCM (20 mL) at −10° C. under nitrogen was slowly added a solution of 1.0 M DIBAL-H in hexane (35.2 mL, 35.2 mmol). Upon completion of addition, the reaction mixture was stirred at room temperature for 2 h. After this time, the reaction mixture was cooled to 0° C. and then sodium fluoride (7.40 g, 176 mmol) and water (3.0 mL) were slowly added. The resulting mixture was stirred at 0° C. for 30 min and then CELITE® was added. The mixture was filtered and rinsed with DCM (100 mL). The filtrate was dried over anhydrous Na2SO4, filtered, and concentrated to provide the crude product. The crude product was converted to the HCl salt with aqueous 1.0 N HCl (3.0 mL) and then purified by preparative HPLC (PHENOMENEX® Axia Luna 5μ C18 30×100 mm; 10 min gradient from 80% A:20% B to 0% A:100% B and 5 min 100% B (A=90% H2O/10% MeOH+0.1% TFA); (B=90% MeOH/10% H2O+0.1% TFA); detection at 220 nm). The purified product was free based with a solution of saturated sodium bicarbonate (15 mL) and was then extracted with ethyl acetate (20 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated to afford the title compound (612 mg, 45% yield). LCMS, [M+Na]+=236.0. 1H NMR (400 MHz, MeOD) δ 7.12 (dd, J=7.8, 1.4 Hz, 1H), 6.88 (t, J=7.8 Hz, 1H), 6.83 (dd, J=7.8, 1.4 Hz, 1H), 3.08-3.02 (m, 4H), 1.86-1.79 (m, 2H), 1.69-1.62 (m, 2H).
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
reactant
Reaction Step Five
Yield
45%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。